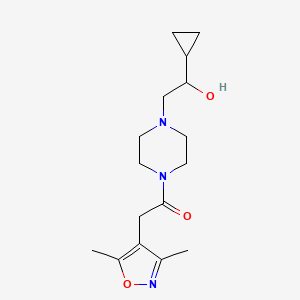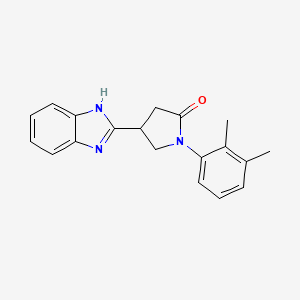![molecular formula C13H10N4OS B3007548 N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 896831-57-5](/img/structure/B3007548.png)
N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound that incorporates both pyridine and thiadiazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the benzo[c][1,2,5]thiadiazole core imparts unique electronic properties, making it a valuable scaffold for the development of new functional materials and bioactive molecules.
作用機序
Target of Action
The primary targets of N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide are electron-rich molecules . This compound, which is based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, has been extensively researched for use in photovoltaics or as fluorescent sensors . It has a rich electron-deficient unit, making it an ideal platform for sensing electron-rich molecules .
Mode of Action
This compound interacts with its targets through electron donor–acceptor (D–A) systems . By varying the donor groups while keeping the BTZ acceptor group the same, the compound’s optoelectronic and photophysical properties can be systematically modified . This interaction results in changes in the compound’s fluorescence quantum yield .
Biochemical Pathways
The compound affects the photocatalytic pathways .
Pharmacokinetics
Its high stability, porosity, and fluorescence performance suggest that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The compound shows high sensitivity and selectivity for detection of primary aromatic amines (PAAs) by fluorescence quenching . It exhibits unprecedented low detection limits toward phenylamine (PA) and p-phenylenediamine (PDA), surpassing all the reported fluorescent sensors .
Action Environment
The action of this compound can be influenced by environmental factors such as light. It has been researched for use as potential visible-light organophotocatalysts . The rise of photoredox catalysis as a powerful tool for enabling organic transformations has stimulated discussion within the chemical community about methods to perform environmentally sustainable chemistry, including the use of light as a “traceless” reagent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol and nitrous acid, under acidic conditions.
Introduction of the pyridin-3-ylmethyl group: This step involves the alkylation of the benzo[c][1,2,5]thiadiazole core with pyridin-3-ylmethyl halides in the presence of a base, such as potassium carbonate, under reflux conditions.
Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine, such as pyridin-3-ylmethylamine, under mild conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions: N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, reflux.
Substitution: Nitric acid, sulfuric acid, halogens, room temperature to reflux.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts for organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as organic semiconductors, luminescent materials, and sensors.
類似化合物との比較
Benzo[c][1,2,5]thiadiazole: A core structure that shares the thiadiazole ring but lacks the pyridin-3-ylmethyl and carboxamide groups.
Pyridin-3-ylmethyl derivatives: Compounds that contain the pyridin-3-ylmethyl group but differ in the other functional groups attached to the core structure.
Carboxamide derivatives: Compounds that contain the carboxamide group but differ in the other functional groups attached to the core structure.
Comparison: N-(pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of the pyridin-3-ylmethyl group, benzo[c][1,2,5]thiadiazole core, and carboxamide group. This combination imparts distinct electronic and steric properties, making it a versatile scaffold for various applications. Compared to similar compounds, it may exhibit enhanced bioactivity, improved stability, and unique reactivity, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-13(15-8-9-2-1-5-14-7-9)10-3-4-11-12(6-10)17-19-16-11/h1-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEBNQPATRGNMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3007465.png)





![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)


![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)
![1-(3-Chloro-4-fluorophenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea](/img/structure/B3007483.png)



